molecular formula C22H20O3 B14581368 2-Methoxy-2,4,5-triphenyl-1,3-dioxolane CAS No. 61562-24-1

2-Methoxy-2,4,5-triphenyl-1,3-dioxolane

Cat. No.: B14581368
CAS No.: 61562-24-1
M. Wt: 332.4 g/mol
InChI Key: BGLXTTPAKUMBOG-UHFFFAOYSA-N
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Description

2-Methoxy-2,4,5-triphenyl-1,3-dioxolane is a chemical compound belonging to the class of dioxolanes Dioxolanes are five-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2,4,5-triphenyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion. Common catalysts used in this process include p-toluenesulfonic acid and sulfuric acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of molecular sieves or azeotropic distillation techniques helps in the effective removal of water, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2,4,5-triphenyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxy-2,4,5-triphenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The presence of the methoxy and triphenyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1,3-dioxolane
  • 2,2-Dimethyl-1,3-dioxolane
  • 2-Methyl-1,3-dioxolane
  • 2,4-Dimethyl-1,3-dioxolane

Uniqueness

Compared to its analogs, 2-Methoxy-2,4,5-triphenyl-1,3-dioxolane exhibits unique properties due to the presence of the triphenyl groups. These groups enhance its stability and reactivity, making it a valuable compound in various synthetic and research applications .

Properties

CAS No.

61562-24-1

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

2-methoxy-2,4,5-triphenyl-1,3-dioxolane

InChI

InChI=1S/C22H20O3/c1-23-22(19-15-9-4-10-16-19)24-20(17-11-5-2-6-12-17)21(25-22)18-13-7-3-8-14-18/h2-16,20-21H,1H3

InChI Key

BGLXTTPAKUMBOG-UHFFFAOYSA-N

Canonical SMILES

COC1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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